molecular formula C5H13I2NO B3041369 Iodocholine iodide CAS No. 28508-22-7

Iodocholine iodide

Cat. No. B3041369
CAS RN: 28508-22-7
M. Wt: 356.97 g/mol
InChI Key: QTKWCDOGFSRVGS-UHFFFAOYSA-M
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Description

Iodocholine iodide, also known as 2-hydroxyethyl-(iodomethyl)-dimethylazanium iodide, is a biochemical used for proteomics research . It has a molecular weight of 356.97 and a molecular formula of C5H13I2NO .


Synthesis Analysis

The synthesis of iodinated compounds like Iodocholine iodide is of fundamental importance, especially in the pharmaceutical field . The process often involves complexation with polymeric carriers to increase the solubility of molecular iodine . Electrochemistry offers a green alternative by transforming the iodine source into the active species through the use of electrons .


Molecular Structure Analysis

The optical characteristics of solutions of crystalline iodine and iodine compounds like Iodocholine iodide have been studied . The formation of I3- and I5- ions is associated with iodine–polymer complexation .


Chemical Reactions Analysis

Iodine, a key component of Iodocholine iodide, plays a crucial role in various chemical reactions . Its behavior in the environment and human metabolism is determined by the type of iodine species participating in the reactions .


Physical And Chemical Properties Analysis

The physicochemical properties of iodinated contrast agents can vary based on their chemical structures, iodine contents, and their ionic or non-ionic characteristics . Iodine complexation is a key factor in iodine clock systems .

Scientific Research Applications

Antiseptic and Microbial Infections Treatment

Iodine, which is a component of Iodocholine iodide, is known for its antiseptic properties and is used to prevent and treat a broad range of infections . It affects all structures of a microbial cell and binds with proteins to cause their denaturation .

Targeted and Prolonged Delivery

The unique capability of iodine to complex with certain polymers opens wide opportunities for targeted and prolonged delivery to target organs . This is particularly useful in the field of drug delivery.

Biocompatible Adhesive Formulations

Iodine-containing biocompatible adhesive controlled-release formulations are designed as part of research into iodine–polymer complexes . These formulations can be used in various medical applications.

Time-Controlled Autonomous Dissipative Self-Assembly

Iodine clocks, which involve the dynamic removal of iodine, can be exploited for time-controlled autonomous dissipative self-assembly . This has potential applications in materials science, particularly in the time-programming of supramolecular assembly and sol–gel transition .

Manufacturing of Disinfection and Wound Care Products

Iodine compounds, including Iodocholine iodide, are used in the health science industry for the manufacturing of disinfection and wound care products .

Prevention of Radioactive Iodine Accumulation

In the event of nuclear disasters, intake of high doses of iodine prevents the accumulation of radioactive iodine in the body . This is a critical application in the field of nuclear medicine.

Safety and Hazards

Iodocholine iodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Iodine clocks, which involve iodine compounds like Iodocholine iodide, have a promising future. They could be exploited for time-controlled autonomous dissipative self-assembly . The electrochemistry of hypervalent iodine compounds has also seen significant improvements, offering new opportunities .

Mechanism of Action

Target of Action

Iodocholine iodide primarily targets the thyroid gland . The thyroid gland naturally takes up iodine from the body, and therapeutic methods using radioisotopes can take advantage of this mechanism for localization of the drug to the site of malignancy . The iodide is concentrated in the thyroid via the sodium/iodide symporter .

Mode of Action

Iodocholine iodide interacts with its targets through a series of steps. Taken orally, it is rapidly absorbed and distributed within the extracellular fluid of the body . The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .

Biochemical Pathways

The biochemical pathways affected by iodocholine iodide involve the free radical polymerization of functional polymers . Iodocholine iodide is a non-toxic, metabolizable “green” catalyst that can catalyze this process .

Pharmacokinetics

The pharmacokinetics of iodocholine iodide involve its absorption, distribution, metabolism, and excretion (ADME). Taken orally, iodocholine iodide is rapidly absorbed and distributed within the extracellular fluid of the body . The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .

Result of Action

The result of iodocholine iodide’s action is the destruction of thyroidal tissue achieved by the beta emission of sodium iodide I-131 . This can be used for the treatment of hyperthyroidism and thyroid carcinomas that take up iodine .

Action Environment

The action environment of iodocholine iodide involves the aquatic environment and its fate during oxidative water treatment . The cyclic distribution of iodine involves processes such as volatilization from marine (sea/ocean) to the air, inland deposition by sea spray, wet and dry precipitation on land . The release of excess iodine in the form of methyl iodide is dependent on several factors including plant growth stage, soil organic content, and environmental conditions such as temperature, soil salinity, and flooding .

properties

IUPAC Name

2-hydroxyethyl-(iodomethyl)-dimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13INO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKWCDOGFSRVGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CI.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodocholine iodide

CAS RN

28508-22-7
Record name Ethanaminium, 2-hydroxy-N-(iodomethyl)-N,N-dimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28508-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodocholine iodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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